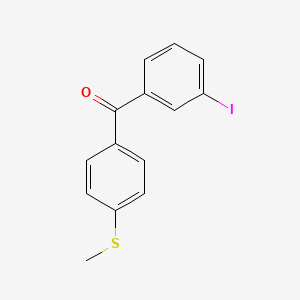

4-tert-Butyl-4'-(ethylthio)benzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

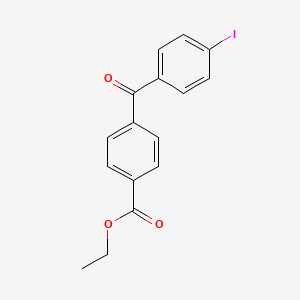

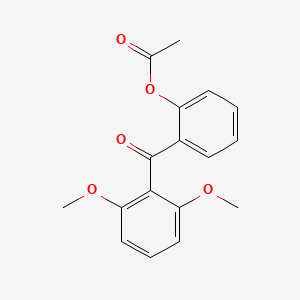

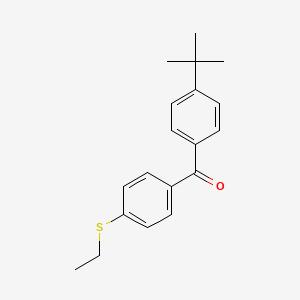

4-tert-Butyl-4’-(ethylthio)benzophenone (ETB) is an organic compound with the molecular formula C19H22OS. It is a derivative of 4-tert-Butylphenol, which is a phenol derivative widely used in the polymer industry .

Molecular Structure Analysis

The molecular structure of 4-tert-Butyl-4’-(ethylthio)benzophenone consists of a benzophenone core with a tert-butyl group and an ethylthio group attached to the phenyl rings .科学研究应用

Electrochemical Properties in Polymer Research

A study by Ozelcaglayan et al. (2012) explored the synthesis of a new benzimidazole unit, including derivatives of 4-tert-butyl benzophenone, for use in donor–acceptor–donor type polymers. These polymers were then investigated for their electrochemical and optical properties, providing insights into the effects of donor groups on these properties.

Impact on Electronic Spectra

Rekker and Nauta (2010) investigated the steric effects on electronic spectra of various substituted benzophenones, including tert-butyl variants (Rekker & Nauta, 2010). Their work contributes to understanding the role of different substituents in influencing the optical properties of benzophenones.

Photoreduction Studies

Research by Inbar, Linschitz, and Cohen (1981) involved the nanosecond flash photolysis study of benzophenone and its interactions with various amines, including tert-butylamine (Inbar, Linschitz, & Cohen, 1981). This study offers insights into the photoreduction mechanisms of benzophenone in the presence of different reductants.

Synthesis of Etherified Derivatives

Fujita et al. (2004) developed methods for the synthesis of partially etherified derivatives of tetrakis(2-hydroxyphenyl)ethene, which involved the use of tert-butyl benzophenone derivatives (Fujita et al., 2004). This research is significant in the field of coordination chemistry, offering alternatives to calix[4]arene systems.

Application in Organic Synthesis

Okino and Takemoto (2001) described the asymmetric alkylation of tert-butyl glycinate Schiff base with chiral quaternary ammonium salt under micellar conditions, utilizing benzophenone (Okino & Takemoto, 2001). This study is relevant for understanding the role of benzophenones in enantioselective synthesis.

Photoactivation in Electron Transfer Reactions

A study by Nocera et al. (2018) demonstrated the photoactivation of benzophenone by KO tBu, highlighting the electron transfer reactions within such a system (Nocera et al., 2018). This research provides insight into the complex interactions and photoactivation mechanisms in these reactions.

安全和危害

属性

IUPAC Name |

(4-tert-butylphenyl)-(4-ethylsulfanylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22OS/c1-5-21-17-12-8-15(9-13-17)18(20)14-6-10-16(11-7-14)19(2,3)4/h6-13H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPOVSHKYDYEMHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-Butyl-4'-(ethylthio)benzophenone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。